NaV1.7 Blocker-801
Description
Properties
CAS No. |
1235403-75-4 |
|---|---|
Molecular Formula |
C20H15ClF2N6O3S2 |
Molecular Weight |
524.9458 |
IUPAC Name |
4-[2-(2-Azetidin-3-yl-2H-pyrazol-3-yl)-4-chloro-phenoxy]-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
InChI Key |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CNC4)C=C1F)(NC5=NC=NS5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NaV1.7 Blocker-801 |
Origin of Product |
United States |
Effects on Action Potential Firing in Primary Sensory Neurons
The functional consequence of NaV1.7 blockade by NaV1.7 Blocker-801 is a discernible impact on the firing of action potentials in primary sensory neurons, particularly those involved in pain pathways.
Research has demonstrated that this compound directly influences the electrical activity of sensory nerves. In studies utilizing guinea pig vagus nerves, which contain primary sensory neurons, this compound has been shown to inhibit action potential conduction in a dose-dependent manner. researchgate.net This inhibitory effect is consistent with the blockade of NaV1.7 channels, which are critical for the propagation of nerve impulses along the axons of these neurons.
The vagal sensory nerves are instrumental in a variety of physiological processes, and their modulation by this compound highlights the compound's activity on neuronal excitability. The inhibition of action potential conduction indicates that the compound can effectively reduce the signaling capacity of these sensory fibers.
Further research has utilized tissue-based assays to confirm the activity of NaV1.7 blockers. For instance, the parasympathetic nerves that control the contraction of guinea pig tracheal smooth muscle express NaV1.7 as the primary tetrodotoxin-sensitive sodium channel. nih.gov In such assays, selective NaV1.7 blockers have been shown to abolish nerve-mediated contractions, providing functional evidence of their ability to prevent action potential-dependent neurotransmitter release. nih.govnih.gov While these studies may not have exclusively used this compound, the findings are directly relevant to understanding its expected effects on action potential firing in primary sensory neurons.
The table below summarizes the observed effects of NaV1.7 blockade, which are indicative of the actions of this compound, on neuronal activity.
| Parameter | Observed Effect of NaV1.7 Blockade | Implication for Neuronal Function | Supporting Evidence |
| Action Potential Conduction | Dose-dependent inhibition in vagus nerves | Reduction in the ability of sensory neurons to transmit signals along their axons. | researchgate.net |
| Nerve-Mediated Tissue Contraction | Abolition of parasympathetic nerve-induced contractions in airway smooth muscle | Prevention of neurotransmitter release from nerve terminals due to blockade of action potential propagation. | nih.govnih.gov |
Q & A
Q. How can researchers validate the genetic rationale for targeting NaV1.7 in pain pathways?
Methodological Answer: Utilize human genetic data (e.g., loss-of-function mutations causing congenital insensitivity to pain) and preclinical models (e.g., NaV1.7 knockout mice) to correlate channel activity with nociception. Include functional assays such as patch-clamp electrophysiology to confirm NaV1.7-specific currents in dorsal root ganglia (DRGs) .
Q. What experimental assays are critical for distinguishing selective NaV1.7 blockers from non-selective inhibitors?
Methodological Answer: Implement mutant NaV1.7 channels (e.g., VSD4 domain modifications) to screen compounds. Pair this with counter-screening against off-target channels (e.g., NaV1.2, NaV1.4, NaV1.5) using automated patch-clamp systems. Traditional veratridine-based assays should be avoided due to bias toward non-selective pore blockers; instead, use VSD4-targeted activators in modified membrane potential assays .
Q. How should researchers design in vitro studies to assess NaV1.7 inhibitor potency and selectivity?
Methodological Answer: Use HEK293 cells transfected with human NaV1.7 and related isoforms. Measure IC50 values via voltage-clamp protocols, and validate purity (>95%) and identity (NMR, LC-MS) of novel compounds. Include positive controls (e.g., PF-05089771) and negative controls (e.g., inactive mutants) to minimize assay variability .
Advanced Research Questions
Q. What mechanistic strategies can overcome the limitations of state-dependent NaV1.7 inhibitors in clinical trials?
Methodological Answer: Develop state-independent inhibitors by targeting channel conformations resistant to voltage-dependent inactivation. Use cryo-EM or X-ray crystallography to identify binding pockets outside the pore domain (e.g., VSD4). Optimize pharmacokinetic properties (e.g., plasma protein binding, CNS penetration) using in silico modeling and primate fMRI olfaction studies to correlate target engagement with analgesic response .
Q. How can PK-PD modeling improve the translation of in vitro NaV1.7 potency to in vivo efficacy?
Methodological Answer: Integrate fMRI data from non-human primates (NHPs) with PK profiles to establish exposure-response relationships. For example, use odor-induced OB activation as a biomarker for NaV1.7 inhibition. Apply nonlinear mixed-effects modeling to account for inter-species variability and optimize dose regimens for preclinical-to-clinical bridging .
Q. What structural modifications enhance the selectivity of NaV1.7 inhibitors derived from venom peptides?
Methodological Answer: Employ directed evolution and saturation mutagenesis of venom-derived microproteins (e.g., CcoTx1). Use SPOT-synthesis arrays to map critical residues for NaV1.7 binding. Introduce chemical modifications (e.g., PEGylation) to improve stability and selectivity (>80-fold over NaV1.2/1.6). Validate via whole-cell patch-clamp and DRG neuron assays .
Q. How do chronic pain models address contradictory findings in NaV1.7 expression and function?
Methodological Answer: Use region-specific models (e.g., corticosterone-treated DRGs) to study stress-induced NaV1.7 upregulation in somatic vs. visceral pain pathways. Combine Western blotting for protein quantification with behavioral assays (e.g., thermal hyperalgesia). Address discrepancies by comparing transcriptomic datasets (RNA-seq) across different pain etiologies .
Q. What combinatorial approaches mitigate dose-limiting side effects of NaV1.7 blockers?
Methodological Answer: Co-administer subtherapeutic doses of NaV1.7 inhibitors with low-dose opioids or adjuvant therapies (e.g., gabapentinoids). Use isobolographic analysis to confirm synergistic effects. Validate safety via cardiac (hERG) and CNS off-target profiling .
Data Analysis & Reproducibility
Q. How should researchers address assay variability when analyzing NaV1.7 inhibition data?
Methodological Answer: Normalize data to internal controls (e.g., vehicle-treated cells) and report SEM with n ≥ 4 replicates. Use two-way ANOVA for dose-response curves and apply Bonferroni correction for multiple comparisons. Share raw datasets and analysis code in supplementary materials to enhance reproducibility .
Q. What statistical frameworks resolve contradictions between preclinical and clinical NaV1.7 inhibitor efficacy?
Methodological Answer: Apply Bayesian meta-analysis to integrate heterogeneous datasets (e.g., animal pain models vs. human trials). Adjust for covariates such as species-specific NaV1.7 splice variants or differences in target engagement biomarkers (e.g., fMRI vs. electrophysiology) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
